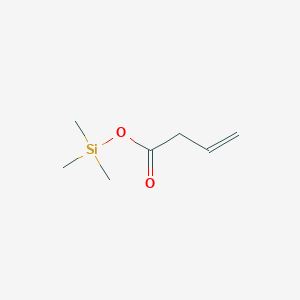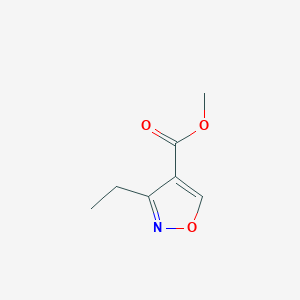
3-Aminochroman-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminochroman-5-ol is a chemical compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 3-position and a hydroxyl group at the 5-position makes this compound a unique and valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminochroman-5-ol can be achieved through several methods. One effective approach involves the enantioselective reductive coupling of 3-chromanones with primary amine partners using metagenomic imine reductases (IREDs) as biocatalysts . This method provides high yields and enantiocomplementary selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts, such as IREDs, has been explored for industrial applications due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Aminochroman-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanones, while reduction of the amino group can produce various amines .
Scientific Research Applications
3-Aminochroman-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Aminochroman-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a serotonin receptor agonist or antagonist, modulating neurotransmitter activity in the brain . The compound’s effects are mediated through its binding to serotonin receptors, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: Another compound with a similar structure, used in pharmaceutical research.
3-Aminochroman: A closely related compound with similar chemical properties.
Uniqueness
3-Aminochroman-5-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
117422-48-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2 |
InChI Key |
VPUUQIZZTQPFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC(=C21)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)




![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
